Chromolaenide
Overview
Description
Chromolaenide is a heliangolide isolated from Chromolaena glaberrima . It belongs to the chemical family of sesquiterpenoids . The molecular formula of this compound is C22H28O7 and it has a molecular weight of 404.459 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools such as MolView and ChemMine Tools . These tools allow for the visualization and analysis of the molecular structure based on the molecular formula .Physical and Chemical Properties Analysis
This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The physical and chemical properties of this compound can be further analyzed using various techniques as mentioned in the search results .Scientific Research Applications
Biosorption and Biotransformation of Chromium (VI) : Chromium (VI) is a significant environmental contaminant due to its extensive industrial applications. Microorganisms adopt various strategies, mostly involving biosorption and biotransformation, for Chromium (VI) removal. These mechanisms depend on the surface nature of the biosorbent and the availability of reductants (Jobby, Jha, Yadav, & Desai, 2018).
Chromatography in Industry : Chromatography is crucial in industries like pharmaceuticals, biotechnology, and environmental analysis. Industrial research focuses on making chromatography robust, reliable, rapid, and automatic. The integration of online sample-preparation techniques and mass-spectrometric detection is common (Schoenmakers, 2009).
Chromium Toxicity and Remediation : Chromium is highly toxic, and its industrial use leads to environmental pollution. Bioremediation is emerging as a potential tool for Chromium (VI) pollution, with microorganisms and plants showing various resistance mechanisms like biosorption, reduced accumulation, and chromate efflux (Dhal, Thatoi, Das, & Pandey, 2013).
Chromium in the Environment : Trivalent Chromium (Cr(III)) is essential for a balanced diet, whereas hexavalent Cr (Cr(VI)) is a toxic carcinogen. Environmental buildup of Chromium due to industrial activities has led to the exploration of low-cost, environmentally friendly biological remediation technologies (Zayed & Terry, 2003).
Chromium-Induced Oxidative Stress and Toxicity : Chromium (VI) is a widely used industrial chemical known for inducing oxidative stress through the production of reactive oxygen species (ROS), leading to DNA damage and toxic effects. Studies suggest that Chromium (VI) induces a cascade of cellular events, including enhanced production of ROS and oxidative tissue damage (Bagchi, Bagchi, & Stohs, 2001).
Chromium Pollution in European Water : Chromium contamination in European water due to natural and anthropogenic sources poses health risks ranging from skin irritation to cancer. Various remediation strategies, including physico-chemical and biological methods, have been used for Chromium (VI) removal (Tumolo, Ancona, De Paola, Losacco, Campanale, Massarelli, & Uricchio, 2020).
Properties
IUPAC Name |
[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3/b12-6+,13-8+,14-11-/t17-,18+,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCCASNSHDSZLN-CGZYOCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\C[C@@H](/C(=C\[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316237 | |
Record name | Hiyodorilactone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66148-25-2 | |
Record name | Hiyodorilactone B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66148-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hiyodorilactone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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